

CAY10698 (CAS Number: 684236-01-9): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: CAY10698

Cat. No.: B161302

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical, physical, and biological properties of **CAY10698**, a potent and selective inhibitor of 12-lipoxygenase (12-LOX). This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the fields of inflammation, immunology, cancer biology, and thrombosis.

Core Properties of CAY10698

CAY10698, with the CAS number 684236-01-9, is a small molecule inhibitor belonging to the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide class of compounds.^{[1][2]} It has been identified as a potent and selective inhibitor of platelet-type 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes.^{[1][3]}

Chemical and Physical Data

A summary of the key chemical and physical properties of **CAY10698** is presented in the table below for easy reference and comparison.

Property	Value	References
CAS Number	684236-01-9	[1][2][3][4][5][6]
IUPAC Name	4-[[[(2-hydroxy-3-methoxyphenyl)methyl]amino]-N-2-thiazolyl-benzenesulfonamide	[5][7]
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₄ S ₂	[1][2][3][4][5][7]
Molecular Weight	391.46 g/mol	[1][4][5][6][7]
Appearance	Solid	[4]
Solubility	≥50.2 mg/mL in DMSO; Insoluble in Ethanol and Water. Soluble in DMF (25 mg/ml) and a 1:1 solution of DMF:PBS (pH 7.2) at 0.5 mg/ml.	[3][4]
Storage	Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to 6 months. Protect from light.	[1][6]
Stability	Stable for at least 4 years when stored at -20°C.[3] Stable under recommended storage conditions.[8][9]	[3][8][9]
SMILES	<chem>COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3</chem>	[2][7]
InChI Key	CENSVXZQMJBVHY-UHFFFAOYSA-N	[3][5][7]

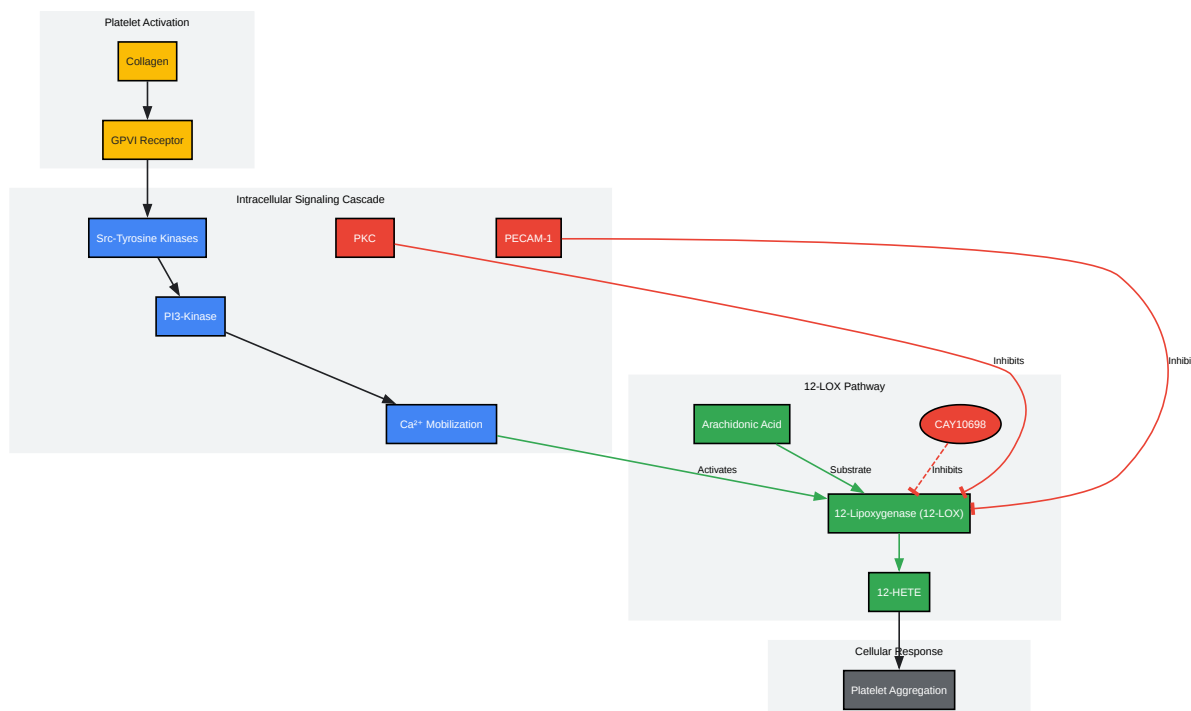
Biological Activity and Selectivity

CAY10698 is a potent inhibitor of human 12-lipoxygenase with a reported half-maximal inhibitory concentration (IC₅₀) of 5.1 μM.[1][3][5][6] Its inhibitory activity is highly selective for 12-LOX. The compound is reported to be inactive against other related enzymes, including 5-lipoxygenase (5-LOX), 15-lipoxygenase-1 (15-LOX-1), 15-lipoxygenase-2 (15-LOX-2), and cyclooxygenase-1/2 (COX-1/2).[1][4][6] This selectivity makes **CAY10698** a valuable tool for investigating the specific roles of 12-LOX in various biological systems.

Mechanism of Action and Signaling Pathway

The primary molecular target of **CAY10698** is the enzyme 12-lipoxygenase. 12-LOX catalyzes the conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[10] 12-HETE is a bioactive lipid mediator that plays a crucial role in cell signaling, particularly in platelets, where it is involved in aggregation and thrombosis.[3]

The signaling pathway initiated by the activation of 12-LOX in human platelets is a complex process. The diagram below illustrates the key steps in this pathway and indicates the point of inhibition by **CAY10698**.



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Caption: 12-Lipoxygenase signaling pathway in platelets.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **CAY10698**. These protocols are synthesized from established methods in the field.

12-Lipoxygenase (12-LOX) Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of **CAY10698** against 12-LOX by measuring the formation of its product.

Materials:

- Human platelet 12-lipoxygenase (recombinant or purified)
- Arachidonic acid (substrate)
- **CAY10698**
- Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 5 mM EDTA)
- DMSO (for dissolving inhibitor)
- Ethanol (for dissolving substrate)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading at 234-237 nm

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of arachidonic acid in ethanol (e.g., 20 mM).

- Prepare a stock solution of **CAY10698** in DMSO (e.g., 10 mM). Further dilute in Assay Buffer to desired concentrations.
- Dilute the 12-LOX enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
- Assay Setup:
 - To each well of the microplate or cuvette, add the following in order:
 - Assay Buffer
 - **CAY10698** solution at various concentrations (or DMSO for control)
 - 12-LOX enzyme solution
 - Incubate the mixture for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Start the enzymatic reaction by adding the arachidonic acid substrate solution to each well. The final substrate concentration is typically in the range of 10-100 μ M.
 - Mix the contents of the wells thoroughly.
- Measure Activity:
 - Immediately begin monitoring the increase in absorbance at 234-237 nm over time (e.g., every 30 seconds for 5-10 minutes). This wavelength corresponds to the formation of the conjugated diene in the product.
- Data Analysis:
 - Calculate the initial reaction rate (V_0) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Platelet Aggregation Assay

This protocol outlines a method to assess the effect of **CAY10698** on platelet aggregation induced by an agonist.

Materials:

- Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.
- Anticoagulant (e.g., Acid-Citrate-Dextrose solution)
- Platelet-rich plasma (PRP) or washed platelets
- Platelet agonist (e.g., collagen, ADP, thrombin)
- **CAY10698**
- Saline or appropriate buffer
- Platelet aggregometer

Procedure:

- Prepare Platelets:
 - Collect blood into tubes containing anticoagulant.
 - Prepare PRP by centrifugation at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
 - To obtain washed platelets, further process the PRP by centrifugation and resuspension in a suitable buffer.
- Assay Protocol:

- Adjust the platelet count in the PRP or washed platelet suspension to a standardized concentration (e.g., $2-3 \times 10^8$ platelets/mL).
- Pre-warm the platelet suspension to 37°C.
- Add a specific volume of the platelet suspension to the aggregometer cuvette with a stir bar.
- Add **CAY10698** at the desired final concentration (or vehicle control) and incubate for a specified period (e.g., 5-10 minutes) at 37°C with stirring.
- Initiate platelet aggregation by adding the agonist (e.g., collagen at 1-5 µg/mL).
- Record the change in light transmittance for a set period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.
- Data Analysis:
 - Quantify the extent of platelet aggregation, often expressed as the maximum percentage of aggregation or the area under the aggregation curve.
 - Compare the aggregation in the presence of **CAY10698** to the vehicle control to determine the percentage of inhibition.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in platelets in response to an agonist, and the effect of **CAY10698** on this process.

Materials:

- Washed human platelets
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)
- Pluronic F-127
- HEPES-Tyrode buffer (or similar physiological buffer)

- Platelet agonist (e.g., thrombin, collagen)
- **CAY10698**
- Fluorometer or fluorescence plate reader with appropriate excitation and emission filters

Procedure:

- Dye Loading:
 - Resuspend washed platelets in a suitable buffer.
 - Load the platelets with a calcium-sensitive dye (e.g., 2-5 μ M Fura-2 AM) in the presence of Pluronic F-127 (to aid in dye solubilization) for 30-60 minutes at 37°C in the dark.
 - Wash the platelets to remove extracellular dye.
- Assay Protocol:
 - Resuspend the dye-loaded platelets in a buffer containing calcium (e.g., 1 mM CaCl_2).
 - Place the platelet suspension in a cuvette or microplate well in the fluorometer.
 - Add **CAY10698** at the desired concentration (or vehicle control) and incubate for a few minutes.
 - Establish a baseline fluorescence reading.
 - Add the platelet agonist to stimulate calcium mobilization.
 - Record the change in fluorescence intensity over time. For Fura-2, this typically involves measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at 510 nm.
- Data Analysis:
 - The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.

- Calculate the peak increase in intracellular calcium concentration in response to the agonist.
- Determine the inhibitory effect of **CAY10698** by comparing the calcium response in its presence to the control.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a 12-LOX inhibitor like **CAY10698**.



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Caption: Preclinical evaluation workflow for a 12-LOX inhibitor.

Conclusion

CAY10698 is a valuable research tool for investigating the role of 12-lipoxygenase in health and disease. Its high potency and selectivity make it a suitable probe for dissecting the specific contributions of the 12-LOX pathway in various cellular and physiological contexts. The information and protocols provided in this technical guide are intended to facilitate further research into the therapeutic potential of 12-LOX inhibition. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific experimental needs.

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